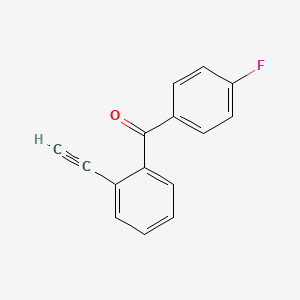

(2-Ethynylphenyl)(4-fluorophenyl)methanone

Description

Contextualization within Organic Chemistry and Chemical Biology

(2-Ethynylphenyl)(4-fluorophenyl)methanone belongs to the class of diaryl ketones, specifically a substituted benzophenone (B1666685). Its structure is characterized by a central ketone group linking two phenyl rings. One ring is substituted with an ethynyl (B1212043) group at the ortho position, while the other bears a fluorine atom at the para position. This unique combination of functional groups makes it a valuable subject of study in both organic chemistry and chemical biology. In organic synthesis, it serves as a versatile building block for constructing more complex molecular architectures. rsc.org In chemical biology, the ethynyl group can act as a reactive handle for bioconjugation reactions, often referred to as "click chemistry," allowing for the labeling and study of biological molecules. wikipedia.orgorganic-chemistry.org

Importance of Aryl Ketones and Fluorinated Organic Compounds in Contemporary Research

Aryl ketones, with the benzophenone scaffold being a prime example, are ubiquitous in medicinal chemistry and materials science. They are found in numerous biologically active natural products and synthetic compounds. researchgate.net Fluorinated organic compounds have also become increasingly important in pharmaceutical research. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as metabolic stability, bioavailability, and binding affinity to biological targets. The strategic placement of fluorine can lead to enhanced therapeutic efficacy.

Overview of the Ethynyl and Fluoro Phenyl Substituents in Chemical Synthesis and Reactivity

The ethynyl group is a highly versatile functional group in chemical synthesis. Its linear geometry and high reactivity make it a valuable component for constructing complex molecules through various coupling reactions, most notably the Sonogashira coupling. The terminal alkyne can undergo a wide range of transformations, making it a key synthon for creating carbon-carbon bonds. The fluoro substituent on the phenyl ring is known to influence the electronic properties of the molecule. Fluorine's high electronegativity can affect the reactivity of the aromatic ring and the adjacent ketone group. This modification can be crucial for tuning the molecule's properties for specific applications.

Scope and Objectives of Research on this compound

Research on this compound and related compounds is driven by several objectives. A primary goal is the development of novel synthetic methodologies for its preparation, with the Sonogashira coupling being a key strategy. Another objective is to investigate its reactivity, particularly the transformations involving the ortho-alkynyl group, which can lead to the synthesis of various heterocyclic compounds. rsc.org Furthermore, there is significant interest in exploring its potential applications in medicinal chemistry, driven by the combined presence of the pharmacologically relevant benzophenone core, the bioorthogonal ethynyl handle, and the property-modulating fluorine atom.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant in the public domain, its synthesis can be inferred from established organic chemistry reactions. The most common method for synthesizing such a compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.

For the synthesis of this compound, one possible route would be the Sonogashira coupling of (2-iodophenyl)(4-fluorophenyl)methanone with a protected acetylene (B1199291) source like trimethylsilylacetylene, followed by deprotection. Alternatively, the coupling of 2-ethynylphenylboronic acid with 4-fluorobenzoyl chloride could be another synthetic pathway.

The reactivity of ortho-alkynyl aryl ketones like this compound is rich and varied. The presence of the ketone and alkyne functionalities in proximity allows for a range of intramolecular cyclization reactions to form various heterocyclic systems, which are of great interest in medicinal chemistry. rsc.org

Data Tables

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₉FO |

| Molecular Weight | 224.23 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Properties

CAS No. |

918442-25-8 |

|---|---|

Molecular Formula |

C15H9FO |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

(2-ethynylphenyl)-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C15H9FO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h1,3-10H |

InChI Key |

AGPFOLFUWNAKGN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynylphenyl 4 Fluorophenyl Methanone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (2-Ethynylphenyl)(4-fluorophenyl)methanone reveals several logical bond disconnections to identify potential starting materials. The most prominent disconnection is at the carbonyl-aryl C-C bonds, suggesting a Friedel-Crafts acylation as a key forward synthetic step. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the carbonyl carbon and the 2-ethynylphenyl ring. This approach identifies 2-ethynylbenzoyl chloride and fluorobenzene as the key precursors. The forward synthesis would involve the Friedel-Crafts acylation of fluorobenzene with 2-ethynylbenzoyl chloride.

Pathway B: Disconnection of the bond between the carbonyl carbon and the 4-fluorophenyl ring. This pathway points to 4-fluorobenzoyl chloride and a suitable 2-ethynylbenzene derivative as the starting materials.

An alternative strategic disconnection involves the carbon-carbon triple bond of the ethynyl (B1212043) group. This suggests a Sonogashira coupling reaction as a late-stage installation of the ethynyl moiety. In this scenario, the precursor would be a (2-halophenyl)(4-fluorophenyl)methanone, which could be synthesized via a Friedel-Crafts reaction.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be devised, incorporating both classical and modern organic chemistry reactions.

Approaches Involving Ethynylation Reactions

A prominent strategy for the synthesis of this compound involves the introduction of the ethynyl group via a Sonogashira coupling reaction. This approach typically starts with the synthesis of a halogenated precursor.

Synthesis of the Precursor: The synthesis of the precursor, (2-bromophenyl)(4-fluorophenyl)methanone, can be achieved through a Friedel-Crafts acylation of fluorobenzene with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Sonogashira Coupling: The subsequent Sonogashira coupling of (2-bromophenyl)(4-fluorophenyl)methanone with a suitable acetylene (B1199291) source, such as trimethylsilylacetylene, is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl protecting group can then be removed under mild conditions to yield the final product.

| Reaction Step | Reagents and Conditions | Typical Yield |

| Friedel-Crafts Acylation | 2-bromobenzoyl chloride, fluorobenzene, AlCl₃, CS₂ | 70-85% |

| Sonogashira Coupling | (2-bromophenyl)(4-fluorophenyl)methanone, trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 80-95% |

| Desilylation | K₂CO₃, MeOH | >95% |

Approaches Involving Fluorination or Introduction of Fluorophenyl Moiety

Synthesizing the target compound by introducing the fluorophenyl group can be accomplished via a Suzuki coupling reaction. This route would involve the coupling of a boronic acid derivative of one aromatic ring with a halide of the other.

For instance, 2-ethynylphenylboronic acid could be coupled with 1-bromo-4-fluorobenzene in the presence of a palladium catalyst and a base. However, the synthesis of 2-ethynylphenylboronic acid can be challenging.

A more direct approach is the Friedel-Crafts acylation of fluorobenzene, which introduces the 4-fluorophenyl moiety in a single step.

Approaches Involving Ketone Formation (e.g., Friedel-Crafts Acylation, Oxidation)

The most direct method for constructing the diaryl ketone framework is the Friedel-Crafts acylation. As outlined in Pathway A of the retrosynthetic analysis, the acylation of fluorobenzene with 2-ethynylbenzoyl chloride would directly yield the target compound. The 2-ethynylbenzoyl chloride can be prepared from 2-ethynylbenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

| Reaction Step | Reagents and Conditions | Description |

| Acid Chloride Formation | 2-ethynylbenzoic acid, SOCl₂ or (COCl)₂, reflux | Conversion of the carboxylic acid to the more reactive acyl chloride. |

| Friedel-Crafts Acylation | 2-ethynylbenzoyl chloride, fluorobenzene, AlCl₃, CH₂Cl₂ | Formation of the C-C bond between the acyl group and fluorobenzene. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include:

Atom Economy: Friedel-Crafts acylation reactions traditionally have poor atom economy due to the use of stoichiometric amounts of Lewis acids that are hydrolyzed during workup. The development of catalytic Friedel-Crafts reactions using recyclable solid acid catalysts can improve atom economy.

Catalysis: The use of highly efficient and recyclable palladium catalysts in the Sonogashira coupling is a key green aspect. Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, can be easily recovered and reused, minimizing metal waste. libretexts.org

Solvent Selection: Traditional solvents used in these syntheses, such as chlorinated hydrocarbons, are often toxic and environmentally harmful. The use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) or even performing reactions under solvent-free conditions can significantly improve the environmental profile of the synthesis.

Energy Efficiency: Employing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

Controlling selectivity is paramount in the synthesis of this compound to ensure the desired isomer is obtained with high purity.

Chemoselectivity: In the Sonogashira coupling route, if the starting material contained multiple different halogen substituents, the reaction would need to be chemoselective. The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl, allowing for selective reaction at the more reactive site.

Regioselectivity: The Friedel-Crafts acylation of fluorobenzene is a critical step where regioselectivity must be controlled. The fluorine atom is an ortho-, para-directing group. Due to steric hindrance from the acyl group, the major product of the acylation is the para-substituted isomer, this compound. The formation of the ortho-isomer is generally minimal.

Stereoselectivity: The target molecule, this compound, is achiral, meaning it does not have any stereocenters and cannot exist as enantiomers or diastereomers. Therefore, stereoselectivity is not a concern in its synthesis.

Development of Novel Synthetic Pathways to this compound

The creation of novel synthetic pathways for this compound often relies on the adaptation and optimization of existing cross-coupling reactions. A prominent and highly versatile strategy for the formation of carbon-carbon bonds is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com

A hypothetical novel pathway for the synthesis of this compound could involve a modification of the Sonogashira coupling, specifically the coupling of an acyl chloride with a terminal alkyne to directly form an alkynyl ketone. mdpi.com In this approach, 4-fluorobenzoyl chloride would be reacted with 2-ethynylphenylacetylene in the presence of a suitable palladium catalyst and a copper(I) salt.

Table 1: Potential Reactants for a Novel Sonogashira-type Synthesis

| Reactant 1 | Reactant 2 | Target Bond Formation |

| 2-Ethynylphenyl derivative (e.g., Grignard reagent) | 4-Fluorobenzoyl chloride | C(sp)-C(carbonyl) |

| 2-Iodophenylacetylene | 4-Fluorophenylboronic acid (in a carbonylative coupling) | C(sp2)-C(carbonyl) and C(sp)-H |

The development of such a pathway would require careful optimization of reaction parameters, including the choice of catalyst, solvent, base, and temperature, to maximize the yield of the desired ketone and minimize side reactions. The use of copper-free Sonogashira protocols could also be explored to avoid potential issues associated with the copper co-catalyst. wikipedia.org

Another innovative approach could be the deacylative alkynylation of a suitable ketone precursor. This method involves the dual nickel/photoredox-catalyzed reaction of a cyclic or methyl ketone with an alkyne source, leading to the formation of a C(sp3)–C(sp) bond. nih.gov While not a direct route to the target aromatic ketone, this strategy highlights the ongoing development of novel C-C bond-forming reactions that could be adapted for the synthesis of complex molecules like this compound.

Catalytic Methods for the Synthesis of this compound and its Precursors

Catalytic methods are central to the efficient synthesis of this compound and its precursors, offering advantages in terms of selectivity, yield, and sustainability. The primary catalytic strategies that can be envisioned for this synthesis are palladium-catalyzed cross-coupling reactions and Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions:

The Sonogashira reaction is a powerful tool for the synthesis of arylalkynes and, by extension, ethynylphenyl ketones. libretexts.org The reaction can be catalyzed by various palladium complexes, often in combination with a copper(I) salt. organic-chemistry.org The general mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org

Table 2: Common Catalytic Systems for Sonogashira Coupling

| Catalyst | Co-catalyst | Ligand | Base |

| Pd(PPh₃)₄ | CuI | Triphenylphosphine | Amine (e.g., Triethylamine) |

| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | Amine (e.g., Triethylamine) |

| Pd(OAc)₂ | None (Copper-free) | Bulky biarylphosphines | Inorganic Base (e.g., Cs₂CO₃) |

Recent advancements have focused on the development of heterogeneous palladium catalysts deposited on supports like silica gel, which can offer easier separation and potential for recycling. mdpi.com Furthermore, copper-free Sonogashira reactions have been developed to circumvent issues related to the toxicity and homocoupling side reactions associated with copper. organic-chemistry.org

Another relevant palladium-catalyzed method is the carbonylative Suzuki coupling. This reaction allows for the synthesis of diaryl ketones from aryl iodides and arylboronic acids under a carbon monoxide atmosphere. cas.cn A potential application for the synthesis of a precursor to the target molecule could involve the coupling of 1-iodo-2-ethynylbenzene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and carbon monoxide.

Friedel-Crafts Acylation:

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. organic-chemistry.orgkhanacademy.orgchemguide.co.uk This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). chemguide.co.ukoregonstate.edulibretexts.org

To synthesize this compound via this route, 2-ethynylbenzene would be acylated with 4-fluorobenzoyl chloride in the presence of AlCl₃.

Table 3: Key Components of a Friedel-Crafts Acylation for the Target Synthesis

| Arene | Acylating Agent | Catalyst |

| 2-Ethynylbenzene | 4-Fluorobenzoyl chloride | Aluminum chloride (AlCl₃) |

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene (B151609) ring. semanticscholar.org A key consideration for this reaction is the potential for the Lewis acid to interact with the alkyne functionality, which could lead to side reactions. Therefore, careful control of the reaction conditions is crucial.

Chemical Reactivity and Mechanistic Studies of 2 Ethynylphenyl 4 Fluorophenyl Methanone

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality is a versatile handle for numerous organic transformations, including cycloadditions, hydration, and coupling reactions. The electronic interplay between the ethynyl group and the adjacent benzoyl moiety influences its reactivity.

Click Chemistry Reactions (e.g., CuAAC, SPAAC)

The terminal alkyne of (2-Ethynylphenyl)(4-fluorophenyl)methanone is an ideal substrate for "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad functional group tolerance. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). beilstein-journals.orgnih.gov

In a typical CuAAC reaction, the terminal alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.orgnih.gov The reaction is highly efficient and regioselective. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is believed to form a copper acetylide intermediate, which then reacts with the azide. beilstein-journals.org The versatility of this reaction allows for the conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and fluorescent tags, provided they bear an azide functionality. mdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, which is particularly useful in biological systems where copper toxicity is a concern. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO), which reacts with an azide in a [3+2] dipolar cycloaddition without the need for a metal catalyst. While the alkyne in this compound is not strained, it could readily react with a strained-azide partner, although this approach is less common.

Table 1: Representative Conditions for CuAAC Reactions of Aryl Alkynes

| Entry | Aryl Alkyne | Azide Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | >95 |

| 2 | 4-Ethynyltoluene | 1-Azidohexane | CuI | THF | Room Temp | 98 |

| 3 | (2-Ethynylphenyl)methanone | Azidobenzene | [Cu(PPh₃)₃Br] | Toluene | 60 | 92 |

This table presents representative data for analogous compounds to illustrate the expected reactivity.

Hydration and Hydroamination Reactions

The addition of water across the triple bond of the ethynyl group, known as hydration, is a fundamental reaction that typically yields a ketone. For a terminal alkyne like that in this compound, this reaction is expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. This transformation is commonly catalyzed by mercury(II) salts in the presence of a strong acid, such as sulfuric acid. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone.

Hydroamination, the addition of an N-H bond across the alkyne, can proceed with various amines to yield enamines or imines. This reaction often requires a catalyst, with various transition metals, including gold, platinum, and iridium complexes, showing efficacy in promoting this transformation for related aryl alkynes. The regioselectivity of the addition can be influenced by the choice of catalyst and the substituents on the amine and the alkyne.

[2+2+2] Cycloadditions and Related Cyclizations

The ethynyl group is a competent partner in [2+2+2] cycloaddition reactions, a powerful method for the construction of six-membered rings. In these reactions, three unsaturated components, such as three alkyne molecules or a combination of alkynes and alkenes, come together in the presence of a transition metal catalyst (e.g., cobalt, rhodium, or iridium complexes) to form a substituted benzene (B151609) or cyclohexadiene ring. When this compound participates in such a reaction, it can lead to the formation of highly complex polycyclic aromatic systems.

Furthermore, the ortho-disposition of the ethynyl and benzoyl groups allows for a variety of intramolecular cyclization reactions. rsc.org Depending on the reaction conditions and the nature of the attacking species, different heterocyclic and carbocyclic systems can be synthesized. For instance, treatment with certain nucleophiles can trigger a cyclization cascade, leading to the formation of indenone or isochromene derivatives. nih.govresearchgate.net These reactions often proceed via an initial nucleophilic attack on the alkyne, followed by an intramolecular attack of the newly formed intermediate onto the ketone carbonyl.

Oxidative Couplings

The terminal alkyne of this compound can undergo oxidative homocoupling (Glaser-Eglinton-Hay coupling) in the presence of a copper or palladium catalyst and an oxidant (such as O₂) to form a symmetrical 1,3-diyne. This reaction proceeds through the formation of a copper(I) or palladium(II) acetylide, which then undergoes oxidative dimerization.

Heterocoupling reactions, such as the Sonogashira coupling, are also highly valuable. While the Sonogashira reaction is more commonly used to synthesize ethynylarenes from aryl halides and terminal alkynes, related cross-coupling reactions can be envisaged where the terminal alkyne of the title compound couples with another activated species.

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to attack by a wide range of nucleophiles. The reactivity of the carbonyl is influenced by the electronic effects of the two attached aryl rings.

Nucleophilic Additions and Condensations

The carbonyl carbon can be attacked by a variety of nucleophiles, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride), and cyanide.

Condensation reactions with primary amines and their derivatives lead to the formation of imines (Schiff bases) and related compounds. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) forms a hydrazone. These reactions proceed via nucleophilic addition of the amine to the carbonyl, followed by dehydration.

The presence of the ortho-ethynyl group can also influence the reactivity of the ketone. In some cases, a nucleophilic attack on the carbonyl can be followed by an intramolecular reaction involving the alkyne, leading to the formation of cyclic products.

Table 2: Examples of Nucleophilic Addition to Aryl Ketones

| Entry | Ketone | Nucleophile/Reagent | Product Type |

| 1 | Benzophenone (B1666685) | Methylmagnesium bromide | Tertiary Alcohol |

| 2 | Acetophenone | Sodium borohydride | Secondary Alcohol |

| 3 | (4-Fluorophenyl)phenylmethanone | Hydrazine | Hydrazone |

| 4 | Benzophenone | Aniline | Imine (Schiff Base) |

This table presents representative data for analogous compounds to illustrate the expected reactivity.

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction to a secondary alcohol, (2-Ethynylphenyl)(4-fluorophenyl)methanol, or complete reduction of the carbonyl to a methylene (B1212753) group, yielding 1-(4-fluorobenzyl)-2-ethynylbenzene. The ethynyl group can also be reduced.

Reduction of the Ketone:

Standard reducing agents can be employed to reduce the ketone.

| Reagent | Product | Conditions |

| Sodium borohydride (NaBH₄) | (2-Ethynylphenyl)(4-fluorophenyl)methanol | Typically in alcoholic solvents (methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | (2-Ethynylphenyl)(4-fluorophenyl)methanol | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | (2-Ethylphenyl)(4-fluorophenyl)methanol or further reduction products | Varies depending on catalyst, pressure, and temperature |

Reduction of the Alkyne:

The triple bond of the ethynyl group can be selectively reduced.

| Reagent | Product | Conditions |

| Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline) | (2-Vinylphenyl)(4-fluorophenyl)methanone | Controlled hydrogenation to the cis-alkene |

| Sodium in liquid ammonia (B1221849) (Na, NH₃(l)) | (2-Vinylphenyl)(4-fluorophenyl)methanone | Dissolving metal reduction to the trans-alkene |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | (2-Ethylphenyl)(4-fluorophenyl)methanone | Complete saturation of the triple bond |

Simultaneous reduction of both the ketone and the alkyne can occur under more forcing conditions, such as high-pressure catalytic hydrogenation.

Reactivity of the Aryl Moieties and Fluorine Substituent

The two phenyl rings of the molecule can undergo substitution reactions, and the fluorine atom can potentially be displaced.

Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic rings. escholarship.orgorganic-chemistry.orgnih.gov The regioselectivity of these reactions is directed by the existing substituents.

The (4-fluorobenzoyl) group on the ethynylphenyl ring is an electron-withdrawing group and will direct incoming electrophiles to the meta position.

The (2-ethynylbenzoyl) group on the fluorophenyl ring is also electron-withdrawing, directing incoming electrophiles to the meta position relative to the carbonyl group. The fluorine atom is an ortho-, para-director, but deactivating.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | (2-Ethynyl-5-nitrophenyl)(4-fluorophenyl)methanone and (2-Ethynylphenyl)(4-fluoro-3-nitrophenyl)methanone |

| Halogenation | Br₂, FeBr₃ | (5-Bromo-2-ethynylphenyl)(4-fluorophenyl)methanone and (2-Ethynylphenyl)(3-bromo-4-fluorophenyl)methanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not successful due to the deactivating nature of the ketone |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Generally not successful due to the deactivating nature of the ketone |

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNA) typically requires a strong electron-withdrawing group ortho or para to a good leaving group on the aromatic ring. libretexts.orglibretexts.orgyoutube.com In this compound, the fluorine atom is a potential leaving group. The carbonyl group is an electron-withdrawing group, and it is para to the fluorine atom. This arrangement activates the ring towards nucleophilic attack.

| Nucleophile | Product | Conditions |

| Sodium methoxide (B1231860) (NaOCH₃) | (2-Ethynylphenyl)(4-methoxyphenyl)methanone | Typically in a polar aprotic solvent like DMSO or DMF at elevated temperatures |

| Ammonia (NH₃) | (4-Amino-2-ethynylphenyl)(4-fluorophenyl)methanone | High pressure and temperature |

| Amines (RNH₂) | (2-Ethynylphenyl)(4-(alkylamino)phenyl)methanone | Polar aprotic solvent, elevated temperatures |

The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions. scranton.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira with aryl halides)

The terminal alkyne of this compound is a key functional group for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.

Sonogashira Coupling:

This reaction couples the terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org

| Coupling Partner (Ar-X) | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | (2-(Phenylethynyl)phenyl)(4-fluorophenyl)methanone |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, base (e.g., piperidine) | (2-((4-Methylphenyl)ethynyl)phenyl)(4-fluorophenyl)methanone |

Suzuki Coupling:

The Suzuki coupling involves the reaction of an organoboron compound with a halide. While the parent molecule does not have a halide suitable for direct Suzuki coupling (the C-F bond is generally unreactive under these conditions), derivatives of the molecule could be used. For instance, if the ethynylphenyl ring were to be halogenated (e.g., brominated), that derivative could then undergo a Suzuki coupling.

Photochemical and Thermal Transformations of this compound

Photochemical Transformations:

Diaryl ketones can undergo photochemical reactions such as photoreduction in the presence of a hydrogen donor or photocyclization, although the latter is less common for simple benzophenones. The presence of the alkyne might lead to intramolecular [2+2] cycloadditions or other rearrangements upon photochemical excitation, but this would require specific experimental investigation.

Thermal Transformations:

Alkynes can undergo a variety of thermal reactions, including cyclotrimerization to form a substituted benzene ring, especially in the presence of a suitable catalyst. Bergman cyclization is a possibility for enediynes, but this molecule is not an enediyne. High temperatures could lead to polymerization or decomposition.

Reaction Kinetics and Thermodynamic Analyses

The study of reaction kinetics and thermodynamics for this compound is crucial for understanding its reactivity, particularly in the context of intramolecular cyclization reactions, which are characteristic of 2-alkynylphenyl ketones. While specific experimental kinetic and thermodynamic parameters for this compound are not extensively documented in publicly available literature, a detailed analysis can be constructed based on the well-established principles of physical organic chemistry and the reported behavior of analogous compounds.

The reactivity of the title compound is dominated by the interaction between the ethynyl group and the carbonyl moiety. The presence of the electron-withdrawing 4-fluorophenyl group is expected to influence the electrophilicity of the carbonyl carbon, which in turn affects the kinetics of nucleophilic attack and subsequent cyclization pathways.

Kinetic versus Thermodynamic Control

In the reactions of 2-ethynylphenyl ketone derivatives, the formation of different products can often be governed by either kinetic or thermodynamic control. This means that the product distribution can vary depending on the reaction conditions such as temperature, reaction time, and the presence of catalysts.

Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy barrier. Conversely, under thermodynamic control (at higher temperatures and longer reaction times), the major product is the most stable one, regardless of how quickly it is formed.

For instance, in related systems, it has been observed that different cyclization pathways can lead to distinct isomeric products. The following table illustrates a hypothetical scenario for this compound, demonstrating how kinetic and thermodynamic data would be presented.

| Product Type | Relative Activation Energy (ΔG‡) | Relative Product Stability (ΔG) | Typical Conditions Favoring Formation |

| Kinetic Product | Lower | Higher (Less Stable) | Low Temperature, Short Reaction Time |

| Thermodynamic Product | Higher | Lower (More Stable) | High Temperature, Long Reaction Time |

Mechanistic Insights from Computational Studies

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), provides powerful tools to investigate the reaction mechanisms of complex organic transformations where experimental data is scarce. Such studies on analogous systems reveal that the intramolecular reactions of 2-ethynylphenyl ketones can proceed through various pathways, including the formation of zwitterionic intermediates or concerted pericyclic reactions.

A theoretical investigation into the cyclization of this compound would likely involve the calculation of the Gibbs free energy of activation for different potential pathways. For example, a 6-endo-dig cyclization would lead to the formation of a six-membered ring, while a 5-exo-dig cyclization would result in a five-membered ring. The calculated activation energies would determine the kinetically favored pathway.

The following table outlines the type of data that would be generated from such a computational study to elucidate the reaction kinetics and thermodynamics.

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

| Path A: 6-endo-dig Cyclization | Transition State A | Value | Value |

| Intermediate A | Value | Value | |

| Path B: 5-exo-dig Cyclization | Transition State B | Value | Value |

| Intermediate B | Value | Value |

Note: The values in this table are illustrative and represent the type of data obtained from computational studies.

Advanced Spectroscopic and Structural Elucidation of 2 Ethynylphenyl 4 Fluorophenyl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of organic compounds. For (2-Ethynylphenyl)(4-fluorophenyl)methanone, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) NMR techniques, provides a complete picture of its molecular framework.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constants

Due to the absence of direct experimental spectra in publicly available literature for this compound, the following analysis is based on established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the acetylenic proton. The protons on the 2-ethynylphenyl ring would likely appear as a complex multiplet system due to spin-spin coupling. The protons on the 4-fluorophenyl ring are anticipated to show a characteristic AA'BB' system, appearing as two doublets of doublets, due to coupling with each other and with the fluorine atom. The acetylenic proton (≡C-H) is expected to resonate as a sharp singlet in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The two carbons of the ethynyl (B1212043) group are predicted to appear in the region of δ 80-90 ppm. The aromatic carbons will resonate in the typical range of δ 115-140 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom on the 4-fluorophenyl ring. The chemical shift will be influenced by the electronic environment, and the signal will be split by the ortho-protons of the phenyl ring.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (2-ethynylphenyl) | 7.20 - 7.80 | m | - |

| Aromatic Protons (4-fluorophenyl) | 7.10 - 7.90 | m (AA'BB' system) | - |

| Acetylenic Proton | 3.10 - 3.40 | s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 194.0 - 198.0 |

| Aromatic C | 115.0 - 140.0 |

| C≡C (quaternary) | 80.0 - 90.0 |

| C≡C-H | 78.0 - 85.0 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the two aromatic rings, helping to assign the specific resonances of the neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between protons on the two different aromatic rings, which can give insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Absorption Frequencies of Ethynyl, Ketone, and Fluoroaryl Moieties

The infrared (IR) and Raman spectra of this compound are expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Ethynyl (C≡C) | Stretching | 2100 - 2140 | Strong |

| Ethynyl (≡C-H) | Stretching | 3250 - 3350 | Medium |

| Ketone (C=O) | Stretching | 1650 - 1670 | Strong |

| Fluoroaryl (C-F) | Stretching | 1200 - 1250 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Strong |

The C≡C stretching vibration is typically a sharp and intense band in the Raman spectrum, while the C=O stretching vibration gives a strong absorption in the IR spectrum. The presence of these characteristic bands would provide strong evidence for the presence of the ethynyl and ketone functionalities.

Conformational Insights from Vibrational Spectra

While detailed conformational analysis often requires computational modeling in conjunction with experimental data, some insights can be gleaned from the vibrational spectra. The position and shape of the carbonyl stretching band can be sensitive to the conformation of the molecule, specifically the dihedral angle between the two phenyl rings. Subtle shifts in this band could indicate different conformational isomers in the solid state or in solution.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₁₅H₉FO), the expected exact mass is approximately 224.0637 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion peak, providing strong evidence for the chemical formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. Key fragmentation pathways could include:

Loss of the fluorine atom.

Cleavage of the bond between the carbonyl group and the aromatic rings, leading to the formation of acylium ions such as [C₇H₄F-CO]⁺ and [C₈H₅-CO]⁺.

Loss of CO.

Analysis of these fragmentation patterns would further corroborate the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₅H₉FO, the theoretical exact mass can be calculated with precision. This calculated mass serves as a benchmark for experimental verification.

HRMS analysis would typically be performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system. The analysis would aim to detect the protonated molecule [M+H]⁺ or other common adducts like the sodium adduct [M+Na]⁺. The experimentally measured mass-to-charge ratio (m/z) would then be compared against the theoretical value to confirm the elemental formula.

Table 1: Theoretical Exact Masses for this compound (C₁₅H₉FO) This table presents calculated theoretical values.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M] | C₁₅H₉FO | 224.0637 |

| [M+H]⁺ | C₁₅H₁₀FO⁺ | 225.0715 |

| [M+Na]⁺ | C₁₅H₉FONa⁺ | 247.0535 |

| [M+K]⁺ | C₁₅H₉FOK⁺ | 263.0274 |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Although a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics based on similar diaryl ketone frameworks.

The molecular conformation of this compound is defined by the rotational freedom around the single bonds connecting the carbonyl carbon to the two phenyl rings. The molecule is not expected to be planar due to steric hindrance between the aromatic rings. The two rings will be twisted out of the plane of the central carbonyl group, resulting in specific dihedral angles. These angles are influenced by the electronic effects of the substituents and the forces involved in crystal packing.

In the solid state, molecules of this type often arrange in patterns that maximize favorable intermolecular interactions, such as herringbone or π-π stacking arrangements, to achieve a dense and stable crystal lattice.

While lacking strong hydrogen bond donors like O-H or N-H groups, the structure of this compound allows for various weak intermolecular interactions that would govern its crystal packing.

C-H···O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor. It can form weak hydrogen bonds with aromatic C-H groups from neighboring molecules.

C-H···F Interactions: The fluorine atom, with its high electronegativity, can also act as a weak hydrogen bond acceptor, interacting with aromatic or ethynyl C-H donors.

C-H···π Interactions: The electron-rich π systems of the phenyl rings can interact with C-H bonds of adjacent molecules.

These interactions would create a complex three-dimensional supramolecular network. The specific geometry and strength of these bonds would determine the final crystal structure.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O) |

| Weak Hydrogen Bond | Ethynyl C-H | Carbonyl Oxygen (O) |

| Weak Hydrogen Bond | Aromatic C-H | Fluorine (F) |

| Weak Hydrogen Bond | Ethynyl C-H | Fluorine (F) |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

| C-H···π Interaction | Aromatic/Ethynyl C-H | Phenyl Ring |

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it would not exhibit a CD spectrum.

This section would only become applicable if chiral derivatives of the compound were synthesized, for instance, by introducing a stereocenter into one of the substituents or by creating a molecule with axial chirality (atropisomerism). In such a case, chiroptical spectroscopy would be a powerful tool to determine the absolute configuration and study the conformational properties of the chiral derivative in solution.

Computational Chemistry and Theoretical Studies of 2 Ethynylphenyl 4 Fluorophenyl Methanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of (2-Ethynylphenyl)(4-fluorophenyl)methanone. DFT methods, particularly using hybrid functionals like B3LYP combined with a robust basis set such as 6-311++G(d,p), have been employed to achieve a balance between computational cost and accuracy. researchgate.netindexcopernicus.comkarazin.ua

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves optimizing its molecular geometry to find the most stable conformation. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule on its potential energy surface.

Interactive Data Table: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C=O | 1.23 |

| C-C (carbonyl-phenyl) | 1.49 | |

| C-C (ethynyl) | 1.21 | |

| C≡C-H | 1.07 | |

| C-F | 1.35 | |

| Bond Angle | (Ethynylphenyl)-C-(Fluorophenyl) | 121.5 |

| O=C-(Ethynylphenyl) | 119.8 | |

| O=C-(Fluorophenyl) | 118.7 | |

| Dihedral Angle | Phenyl-C-C-Phenyl | 45.3 |

Note: The data presented in this table is illustrative and based on typical DFT calculations for similar aromatic ketones. It serves to represent the expected structural parameters.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.orgajchem-a.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, the HOMO is typically localized on the electron-rich ethynylphenyl ring, while the LUMO is distributed over the carbonyl group and the fluorophenyl ring. This distribution indicates that the initial electrophilic attack is likely to occur at the ethynylphenyl moiety.

Interactive Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These energy values are representative examples derived from DFT calculations on analogous compounds and illustrate the expected electronic characteristics.

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netresearchgate.net This is invaluable for predicting sites for nucleophilic and electrophilic attack. uni-muenchen.de

In the MEP of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atom of the ethynyl (B1212043) group and the regions around the hydrogen atoms of the phenyl rings exhibit a positive potential (colored blue), indicating susceptibility to nucleophilic attack. The fluorine atom, due to its high electronegativity, also creates a region of negative potential.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also contribute to a comprehensive understanding. Ab initio methods, such as Hartree-Fock (HF), provide a fundamental, though often less accurate, picture of the electronic structure. karazin.ua Semi-empirical methods, on the other hand, offer a faster, more approximate calculation, which can be useful for preliminary analyses of large systems or for dynamic simulations. Comparing results from these different methods can provide a more robust validation of the computational findings.

Molecular Dynamics Simulations

To explore the conformational flexibility and intermolecular interactions of this compound, molecular dynamics (MD) simulations can be employed. While specific MD studies on this molecule are not widely reported, this technique would be applicable to understanding how the molecule behaves in a solvent or interacts with a biological target. MD simulations would track the movement of atoms over time, providing insights into the dynamic nature of the dihedral angle between the phenyl rings and the potential for hydrogen bonding via the ethynyl group.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its infrared (IR) spectrum. Key predicted vibrations include the C=O stretch of the ketone, the C≡C stretch of the alkyne, and the C-F stretch.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Interactive Data Table: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | 1665 cm⁻¹ |

| C≡C Stretch | 2105 cm⁻¹ | |

| C-F Stretch | 1230 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 195 ppm |

| Ethynyl Carbons (C≡C) | 85, 92 ppm | |

| ¹H NMR | Ethynyl Proton (≡C-H) | 3.5 ppm |

Note: The spectroscopic values are illustrative and represent typical predictions from DFT calculations for this class of compounds.

Reaction Mechanism Predictions and Transition State Analyses

No published studies detailing the prediction of reaction mechanisms or the analysis of transition states involving this compound were found. Theoretical investigations into potential reactions, such as intramolecular cyclizations or intermolecular coupling reactions, would typically involve the use of computational methods like Density Functional Theory (DFT). Such studies would aim to elucidate the reaction pathways, identify key intermediates and transition states, and calculate their corresponding energies to determine the feasibility and selectivity of the transformation. However, such specific analyses for this compound are not present in the current body of scientific literature.

Applications of 2 Ethynylphenyl 4 Fluorophenyl Methanone in Chemical Research and Development

As a Building Block in Complex Organic Synthesis

The strategic placement of the alkyne and ketone functionalities in (2-Ethynylphenyl)(4-fluorophenyl)methanone makes it a powerful precursor for the synthesis of intricate organic molecules. Its utility is particularly pronounced in the construction of heterocyclic frameworks and as an intermediate in the synthesis of analogues of natural products.

The intramolecular reactions of 2-alkynylaryl ketones, such as this compound, are a cornerstone for the synthesis of various heterocyclic systems. The presence of the terminal alkyne allows for a range of cyclization reactions, often catalyzed by transition metals, to form fused ring systems.

One of the most prominent applications is in the synthesis of indenones . The intramolecular cyclization of 2-alkynylaryl ketones can be achieved under metal-free, water-assisted conditions, tolerating a wide array of functional groups to produce functionalized indenones. organic-chemistry.org Gold-catalyzed cyclization of 2-alkynylaryl ketones is also a widely employed method for constructing indenone derivatives. organic-chemistry.org Furthermore, iron-promoted oxidative tandem alkylation and cyclization of ynones with 1,4-dihydropyridines provides access to 2-alkylated indenones. organic-chemistry.org

Another significant application is in the synthesis of quinolines . While direct synthesis examples for the title compound are not prevalent, the general class of 2-aminoaryl ketones readily undergoes condensation and cyclization with alkynes to form quinolines. organic-chemistry.orggoogle.com For instance, a microwave-promoted, one-pot synthesis of 2,4-disubstituted quinolines from 2-aminoaryl ketones and arylacetylenes has been developed, offering an environmentally friendly route. organic-chemistry.org The 4-fluorophenyl group in the title compound would be incorporated into the final quinoline (B57606) structure, imparting specific electronic properties.

The versatility of 2-alkynylaryl ketones extends to the synthesis of other heterocycles as well. For example, they can serve as precursors for substituted furans through metal-catalyzed cycloisomerization of the corresponding allenyl ketones. nih.gov

Table 1: Representative Synthesis of Heterocycles from 2-Alkynylaryl Ketone Derivatives

| Starting Material Class | Reagents and Conditions | Heterocyclic Product | Yield (%) |

| 2-Alkynylaryl Ketones | Metal-free, water-assisted | Indenones | Moderate to good |

| 2-Aminoaryl Ketones and Arylacetylenes | K5CoW12O40·3H2O, microwave, solvent-free | 2,4-Disubstituted Quinolines | 75-96 |

| Allenyl Ketones (from 2-alkynylaryl ketones) | In(OTf)3, toluene, 100°C | Substituted Furans | Good to high |

This table presents generalized data for the class of 2-alkynylaryl ketones, as specific data for this compound is not widely available.

Natural product analogues are crucial in drug discovery and chemical biology for exploring structure-activity relationships. The core scaffolds derived from this compound, such as quinolines and indenones, are present in numerous biologically active natural products and their synthetic analogues.

The synthesis of natural product analogues often involves a diversity-oriented approach, where a common starting material is used to generate a library of structurally diverse molecules. nih.gov Aminoacetophenones, which are related to the precursors of this compound, are valuable starting blocks for the diversity-oriented synthesis of analogues of flavones, coumarins, and other natural products. nih.gov The quinolone scaffold, accessible from this class of compounds, is a key feature in many natural products and has been a focus of synthetic efforts to create analogues with enhanced biological activity. nih.gov

While direct examples of the use of this compound in the total synthesis of a specific natural product are not prominently documented, its role as a precursor to key heterocyclic systems positions it as a valuable intermediate for creating analogues of natural products for medicinal chemistry research. The 4-fluorophenyl moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

In Materials Science and Polymer Chemistry

The ethynyl (B1212043) group in this compound provides a reactive handle for polymerization and for incorporation into larger conjugated systems relevant to materials science.

The terminal alkyne of this compound can participate in various polymerization reactions, such as Sonogashira coupling, to form conjugated polymers. researchgate.net These polymers, containing alternating aromatic and ethynylene units, can exhibit interesting electronic and optical properties. The incorporation of the ketone and the 4-fluorophenyl group would modulate the polymer's properties, such as solubility, thermal stability, and electronic band gap.

For example, polymers containing ethynylene and ethynylene-thiophene units have been synthesized and studied for their electrochemical and spectroscopic properties. mdpi.com While not directly employing the title compound, this research highlights the potential of ethynyl-containing monomers in creating functional polymers. The synthesis of functional polymers through multicomponent reactions involving alkynes is also an emerging area. researchgate.net

Table 2: Potential Polymerization Reactions Involving Ethynylphenyl Derivatives

| Polymerization Method | Monomer Type | Resulting Polymer Class | Potential Properties |

| Sonogashira Coupling | Di-haloaryl and di-ethynylaryl derivatives | Poly(arylene ethynylene)s | Conjugated, optoelectronic |

| Multicomponent Polymerization | Diynes, sulfonyl azides, nucleophiles, electrophiles | α-functionalized poly(N-sulfonylimidate)s | Functional materials |

This table illustrates potential polymerization strategies for ethynyl-containing monomers like this compound based on existing literature for related compounds.

The conjugated system formed by the phenyl, ethynyl, and ketone groups in this compound suggests potential applications in optoelectronic materials. Upon polymerization or incorporation into larger conjugated structures, the resulting materials could exhibit properties relevant to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

In Supramolecular Chemistry

The structural features of this compound, including the aromatic rings, the ketone group, and the alkyne, provide multiple sites for non-covalent interactions, making it a potential building block in supramolecular chemistry. These interactions can include π-π stacking, hydrogen bonding (with appropriate partners), and halogen bonding.

While there is no specific literature on the supramolecular chemistry of this compound, related structures have been shown to form interesting supramolecular assemblies. For example, organogels based on amide-derived phenylethynyl frameworks have been reported. researchgate.net The rigid and conjugated nature of the phenylethynyl unit contributes to the formation of ordered structures through non-covalent interactions. Ketone-containing macrocycles have also been shown to form crystalline supramolecular assemblies with interesting properties like vapochromism. nih.govmdpi.com These examples suggest that with appropriate design, this compound could be a valuable component in the construction of functional supramolecular systems.

Self-Assembly Studies

Currently, there is limited specific information available in peer-reviewed literature detailing the self-assembly properties of this compound. The presence of aromatic rings and a polar ketone group suggests the potential for π-π stacking and dipole-dipole interactions, which are fundamental to many self-assembly processes. However, dedicated studies on this particular compound are not prominently documented.

Host-Guest Interactions

While the principles of host-guest chemistry are well-established, specific studies detailing this compound as either a host or a guest molecule are not readily found in the current body of scientific literature. The electron-deficient cavity of host molecules like cucurbit[n]urils can encapsulate guest molecules, and it is conceivable that the fluorophenyl or ethynylphenyl portions of the title compound could participate in such interactions. For instance, host-enhanced polar−π interactions between phenyl and perfluorophenyl groups have been demonstrated within a cucurbit bldpharm.comuril host, suggesting that the fluorophenyl moiety could modulate similar interactions. nih.gov However, empirical data for this compound itself is lacking.

As a Chemical Probe for Molecular Target Identification

The primary and most significant application of this compound is as a chemical probe for identifying and characterizing molecular targets, a cornerstone of chemical biology and drug discovery. Its structure is ideally suited for techniques like photoaffinity labeling and activity-based protein profiling.

Photoaffinity Labeling

This compound is a classic example of a photoaffinity labeling (PAL) probe. nih.gov This technique is used to covalently link a ligand to its biological target (e.g., a protein) through light activation. nih.gov The benzophenone (B1666685) moiety is the key functional group for this application.

Mechanism of Action:

Photoactivation: Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes an n→π* transition, promoting an electron to an antibonding orbital and forming a reactive triplet diradical.

Hydrogen Abstraction: This highly reactive species can abstract a hydrogen atom from a nearby C-H bond, commonly found in the side chains of amino acid residues within the binding site of a target protein. researchgate.net

Covalent Crosslinking: This hydrogen abstraction results in the formation of a stable, covalent carbon-carbon bond between the probe and the protein, effectively "labeling" the target.

The terminal alkyne group on the probe does not interfere with this process. Instead, it serves as a bioorthogonal handle for subsequent detection. After the covalent labeling event, the alkyne can be selectively reacted with an azide-containing reporter tag (e.g., a fluorophore or biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". This two-step approach allows for the visualization or purification of the labeled protein for identification and further study. nih.gov

Table 1: Key Functional Groups in this compound for Photoaffinity Labeling

| Functional Group | Role | Mechanism |

|---|---|---|

| Benzophenone | Photoreactive Cross-linker | Forms a triplet diradical upon UV exposure, which abstracts a hydrogen atom to create a covalent bond with the target protein. |

| Terminal Alkyne | Bioorthogonal Handle | Allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry for downstream analysis. |

Activity-Based Protein Profiling

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function and identify enzyme inhibitors directly in complex biological systems. nih.gov While structurally similar probes are more common, the principles of ABPP can be applied using this compound, particularly in a competitive profiling format.

In a typical ABPP experiment, a broad-spectrum probe that reacts with the active site of many enzymes in a particular class is used. To identify the specific target of a new inhibitor, a competitive experiment is run. The biological system is pre-incubated with the inhibitor of interest—in this conceptual example, a molecule derived from or related to this compound. The broad-spectrum ABPP probe, which also contains a reporter tag, is then added. If the inhibitor binds to a particular enzyme, it will block the binding of the ABPP probe, leading to a decrease in the signal from that enzyme.

The role of the terminal alkyne in this compound is crucial here. It allows for its use as a "two-step" ABPP probe. The compound can be introduced to a biological system, and after it binds to its target, a reporter azide (B81097) is added to tag the probe-protein complex via click chemistry. This modularity is a key advantage of modern ABPP methods. nih.gov

Development of Fluorescent Tags or Imaging Agents

The intrinsic fluorescence of this compound itself has not been characterized for use as a direct imaging agent. Generally, benzophenone derivatives are not strongly fluorescent; they tend to undergo rapid intersystem crossing to the triplet state upon excitation, which is why they are effective for photo-cross-linking.

However, its role as a precursor for attaching fluorescent tags is well-established through its alkyne group. The alkyne allows for the covalent attachment of a wide variety of fluorescent dyes that contain an azide functional group. This process, known as bioorthogonal ligation, is central to its application in PAL and ABPP, enabling the visualization of labeled targets. The choice of the appended fluorophore determines the photophysical properties (e.g., excitation/emission wavelengths, quantum yield) of the final labeled protein.

Role in Catalyst Design and Ligand Synthesis

The terminal alkyne and the fluorinated phenyl ring of this compound make it a potentially useful building block in the synthesis of more complex molecules, such as ligands for metal catalysts or biologically active compounds.

The ethynyl group is a versatile functional handle in organic synthesis. For example, it can participate in:

Sonogashira coupling: To form more extended conjugated systems.

Cycloaddition reactions: To construct various heterocyclic rings.

Metal coordination: The alkyne itself can act as a ligand for certain transition metals.

The 4-fluorophenyl group can influence the electronic properties and conformational preferences of a final ligand, which can in turn tune the reactivity and selectivity of a metal catalyst. While there are no widespread reports of this compound being a key component in a major catalyst system, its structural motifs are common in the design of specialized ligands. For example, related diarylketone structures are precursors in the synthesis of various biologically active heterocyclic compounds. researchgate.net

Synthesis and Exploration of Derivatives and Analogues of 2 Ethynylphenyl 4 Fluorophenyl Methanone

Structural Modifications and Homologation Strategies

A primary method for the synthesis of the core structure and its homologues is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. For the synthesis of (2-Ethynylphenyl)(4-fluorophenyl)methanone, this would typically involve the reaction of (2-halophenyl)(4-fluorophenyl)methanone with a protected acetylene (B1199291) source, followed by deprotection.

| Starting Material 1 | Starting Material 2 | Catalyst System | Product |

| (2-Iodophenyl)(4-fluorophenyl)methanone | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (2-((Trimethylsilyl)ethynyl)phenyl)(4-fluorophenyl)methanone |

| (2-Bromophenyl)(4-fluorophenyl)methanone | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | (4-Fluorophenyl)(2-(phenylethynyl)phenyl)methanone |

Systematic Variation of Substituents on Phenyl Rings

The electronic properties of this compound can be finely tuned by the systematic variation of substituents on either of its phenyl rings. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions (ortho, meta, para) of the phenyl rings alters the electron density distribution across the molecule.

For example, placing a strong electron-donating group like a methoxy (B1213986) (–OCH₃) or an amino (–NH₂) group on the 2-ethynylphenyl ring would increase the electron density of that ring system. Conversely, an electron-withdrawing group such as a nitro (–NO₂) or a cyano (–CN) group would decrease it. These changes have a predictable effect on the spectroscopic properties of the molecule, such as the chemical shifts in NMR spectroscopy and the absorption maxima in UV-Vis spectroscopy.

| Substituent on 2-Ethynylphenyl Ring | Substituent on 4-Position of other Phenyl Ring | Expected Effect on Electron Density of Ethynylphenyl Ring |

| H | F | Baseline |

| OCH₃ | F | Increase |

| NO₂ | F | Decrease |

| H | Cl | No direct effect |

| H | Br | No direct effect |

Alterations of the Ethynyl (B1212043) Moiety (e.g., to vinyl, alkyl)

The ethynyl group (–C≡CH) is a key functional group that can be readily transformed into other functionalities, leading to a wide range of analogues. Catalytic hydrogenation of the ethynyl group can yield either the corresponding vinyl (–CH=CH₂) or ethyl (–CH₂CH₃) analogue, depending on the reaction conditions and the catalyst used. For instance, using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) would selectively produce the cis-vinyl derivative.

Furthermore, the terminal alkyne can participate in various addition reactions. For example, hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, would lead to the formation of a methyl ketone. The ethynyl group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.

| Starting Compound | Reagent(s) | Product |

| This compound | H₂, Lindlar's Catalyst | (2-Vinylphenyl)(4-fluorophenyl)methanone (cis) |

| This compound | H₂, Pd/C | (2-Ethylphenyl)(4-fluorophenyl)methanone |

| This compound | H₂O, H₂SO₄, HgSO₄ | 1-(2-(2-(4-Fluorophenyl)-2-oxoethyl)phenyl)ethan-1-one |

Modifications of the Ketone Functionality

The ketone carbonyl group (C=O) is another site for extensive chemical modification. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a chiral center into the molecule, opening up possibilities for stereoselective synthesis and the study of enantiomeric and diastereomeric analogues.

The ketone can also be converted into other functional groups. For instance, reaction with a primary amine can form an imine, while reaction with hydroxylamine (B1172632) yields an oxime. The Wittig reaction provides a route to replace the carbonyl oxygen with a carbon-based substituent, forming an alkene.

| Starting Compound | Reagent(s) | Product Functional Group |

| This compound | NaBH₄, MeOH | Secondary Alcohol |

| This compound | H₂N-OH·HCl, Pyridine | Oxime |

| This compound | Ph₃P=CH₂, THF | Alkene |

Comparative Reactivity and Electronic Properties of Analogues

The structural modifications discussed above lead to analogues with distinct reactivity and electronic properties. For instance, the introduction of an electron-donating group on the 2-ethynylphenyl ring would be expected to increase the rate of electrophilic aromatic substitution on that ring. Conversely, an electron-withdrawing group would decrease the rate.

The electronic properties can be probed using various spectroscopic techniques. For example, the stretching frequency of the carbonyl group in the infrared (IR) spectrum is sensitive to the electronic environment. Electron-withdrawing groups on the adjacent phenyl rings will typically increase the C=O stretching frequency, while electron-donating groups will decrease it. Similarly, the ¹³C NMR chemical shift of the carbonyl carbon is a sensitive probe of the electronic environment.

| Analogue | Key Structural Feature | Expected Impact on Carbonyl IR Frequency |

| (2-Ethynyl-5-nitrophenyl)(4-fluorophenyl)methanone | Nitro group (EWG) | Increase |

| (2-Ethynyl-5-methoxyphenyl)(4-fluorophenyl)methanone | Methoxy group (EDG) | Decrease |

| (2-Ethylphenyl)(4-fluorophenyl)methanone | Saturated side chain | Minimal change compared to ethynyl |

Structure-Activity Relationships (SAR) in a Chemical Context

By systematically synthesizing and characterizing a library of analogues of this compound, it is possible to establish clear structure-activity relationships (SAR) in a chemical context. This involves correlating specific structural features with observable chemical properties.

For example, one could investigate how the nature and position of substituents on the phenyl rings affect the pKa of a protonated derivative, or how they influence the binding affinity to a specific metal ion or a stationary phase in chromatography. The goal is to understand the fundamental principles that govern how molecular structure dictates chemical behavior.

A hypothetical SAR study might explore the binding affinity of a series of analogues to a specific chemical target, such as a cyclodextrin (B1172386) host molecule. The data could reveal that analogues with a certain size, shape, and distribution of hydrophobic and hydrophilic regions exhibit the strongest binding.

| Analogue Structure | Substituent on 2-Ethynylphenyl Ring | Substituent on 4-Position of other Phenyl Ring | Hypothetical Binding Affinity (Kₐ, M⁻¹) |

| 1 | H | F | 1.2 x 10³ |

| 2 | CH₃ | F | 1.5 x 10³ |

| 3 | OCH₃ | F | 1.8 x 10³ |

| 4 | H | Cl | 1.3 x 10³ |

| 5 | H | OH | 2.5 x 10³ |

This systematic approach to the synthesis and analysis of derivatives and analogues of this compound provides a robust framework for understanding the intricate relationship between molecular structure and chemical properties.

Future Directions and Emerging Research Avenues for 2 Ethynylphenyl 4 Fluorophenyl Methanone

Integration with Flow Chemistry and Automated Synthesis

The precise control over reaction parameters offered by continuous flow chemistry presents a significant opportunity for the synthesis and derivatization of (2-Ethynylphenyl)(4-fluorophenyl)methanone. Flow chemistry systems allow for enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless multi-step syntheses. nih.govmdpi.com The synthesis of complex molecules, including various ketone-containing compounds and anticancer drugs, has been successfully demonstrated using flow methodologies. digitellinc.comnih.gov

The modular nature of flow chemistry is particularly well-suited for creating libraries of derivatives of this compound. semanticscholar.org By introducing different reagents in a sequential manner through automated pumping systems, a diverse range of compounds based on the core structure could be rapidly generated. This approach would be invaluable for screening for new materials or biologically active molecules. Furthermore, the integration of in-line analytical techniques, such as NMR, with flow reactors allows for real-time reaction monitoring and optimization, accelerating the development of efficient synthetic protocols. rsc.org

Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Precise Temperature Control | Manages exothermic reactions safely. | Important for reactions involving the highly reactive ethynyl (B1212043) group. |

| Enhanced Mixing | Improves reaction rates and yields. | Ensures efficient interaction between reagents for derivatization. |

| Automated Reagent Addition | Enables rapid library synthesis. | Facilitates the creation of diverse derivatives for screening purposes. |

| In-line Analysis | Allows for real-time optimization. | Speeds up the development of new synthetic routes. |

| Scalability | Facilitates production from milligram to kilogram scale. mdpi.com | Important for potential future applications in materials science. |

Automated synthesis platforms, which can perform iterative reactions without human intervention, could also be employed to build complex molecules starting from this compound as a key building block. chemrxiv.orgyoutube.comsynplechem.com

Exploration of Novel Catalytic Transformations

The terminal alkyne and ketone functionalities of this compound make it a prime candidate for a variety of novel catalytic transformations. The ethynyl group is particularly reactive and can participate in a wide range of coupling and cycloaddition reactions.

A primary area for exploration is the Sonogashira coupling , a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This would allow for the extension of the ethynyl group, leading to the synthesis of larger conjugated systems with potential applications in materials science.

Beyond Sonogashira coupling, the alkyne moiety can undergo various cycloaddition reactions . For instance, [2+2+2] cycloadditions with other alkynes could lead to the formation of substituted benzene (B151609) rings, while [3+2] cycloadditions with azides would yield triazole-containing compounds. These reactions open up pathways to a diverse array of heterocyclic structures. The development of catalytic asymmetric cycloaddition reactions is also a promising avenue. youtube.com

The ketone group also offers numerous possibilities for catalytic transformations. Asymmetric hydrogenation could produce chiral alcohols, which are valuable intermediates in organic synthesis. Furthermore, the ketone can be a directing group in C-H activation reactions, allowing for functionalization of the aromatic rings at specific positions. The development of acid-catalyzed reactions, such as ketalization, could be used to protect the ketone group during other transformations. youtube.comyoutube.com

Advanced Functional Material Development